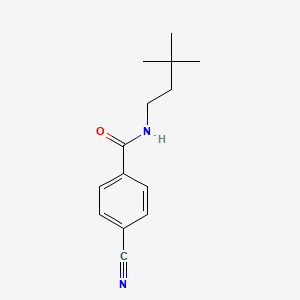

4-cyano-N-(3,3-dimethylbutyl)benzamide

Description

4-Cyano-N-(3,3-dimethylbutyl)benzamide is a substituted benzamide derivative characterized by a cyano group at the para position of the benzoyl ring and a branched 3,3-dimethylbutyl amine substituent. The cyano group enhances electron-withdrawing effects, which may influence reactivity and binding interactions in biological systems, while the 3,3-dimethylbutyl chain contributes to lipophilicity and steric bulk .

Properties

Molecular Formula |

C14H18N2O |

|---|---|

Molecular Weight |

230.31 g/mol |

IUPAC Name |

4-cyano-N-(3,3-dimethylbutyl)benzamide |

InChI |

InChI=1S/C14H18N2O/c1-14(2,3)8-9-16-13(17)12-6-4-11(10-15)5-7-12/h4-7H,8-9H2,1-3H3,(H,16,17) |

InChI Key |

MLRNJDVHUZRZNO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCNC(=O)C1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

4-cyano-N-(3,3-dimethylbutyl)benzamide has been studied for its role as a potential therapeutic agent. Its chemical structure allows it to interact with biological targets effectively.

Key Therapeutic Targets:

The biological activity of 4-cyano-N-(3,3-dimethylbutyl)benzamide can be inferred from studies on related compounds that share similar functional groups.

Mechanisms of Action:

- Inhibition of Kinases: Certain benzamide derivatives have been documented to inhibit receptor-interacting protein kinases (RIPK1 and RIPK3), which play critical roles in necroptosis—a form of programmed cell death linked to inflammation and cancer progression . The modulation of these pathways could provide therapeutic benefits in treating inflammatory diseases and cancers.

- Anti-inflammatory Effects: Compounds targeting necroptosis pathways have demonstrated anti-inflammatory properties by reducing cytokine levels in preclinical models of arthritis . This suggests that 4-cyano-N-(3,3-dimethylbutyl)benzamide may also possess similar anti-inflammatory capabilities.

Structural Optimization

The optimization of 4-cyano-N-(3,3-dimethylbutyl)benzamide involves modifying its chemical structure to enhance potency and selectivity for specific biological targets.

Structure-Activity Relationship (SAR):

- SAR studies have revealed that alterations in the alkyl substituents on the benzamide ring can significantly impact the compound's biological activity. For example, increasing the size of the alkyl group has been associated with improved potency against certain cancer cell lines .

Data Summary Table

Case Studies

Case Study 1: Antiviral Development

Research focused on modifying benzamide structures has led to the discovery of compounds with high efficacy against viral infections. The optimization process involved systematic alterations to enhance metabolic stability and selectivity towards viral entry mechanisms.

Case Study 2: Cancer Therapeutics

In a study examining the effects of benzamide derivatives on various cancer cell lines, researchers found that specific modifications led to significant reductions in tumor viability. The compound under study demonstrated synergistic effects when combined with established chemotherapeutics, highlighting its potential as an adjunct therapy.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, molecular weights, and notable characteristics:

Physicochemical Properties

- Crystallinity: Nitro- and bromo-substituted benzamides (e.g., ) exhibit well-defined crystalline structures, whereas cyano derivatives may prioritize amorphous forms due to polar interactions.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-cyano-N-(3,3-dimethylbutyl)benzamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via coupling reactions between 4-cyanobenzoyl chloride and 3,3-dimethylbutylamine under inert conditions (e.g., nitrogen atmosphere). Solvent choice (e.g., dichloromethane or THF), stoichiometric ratios (1:1.2 for amine:acyl chloride), and temperature control (0–5°C to minimize side reactions) are critical. Purification typically involves column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) or recrystallization from ethanol. Intermediate characterization via -NMR and LC-MS ensures reaction progress .

Q. What analytical techniques are essential for confirming the structure and purity of 4-cyano-N-(3,3-dimethylbutyl)benzamide?

- Methodology :

- Spectroscopy : - and -NMR to verify substituent positions and bonding.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis for empirical formula validation .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in biological assays?

- Key Properties :

- Solubility : Limited aqueous solubility; DMSO or ethanol (10–50 mM stock solutions) are preferred for in vitro studies.

- Stability : Stable at −20°C under anhydrous conditions. Monitor degradation via LC-MS over time.

- LogP : Predicted ~2.8 (via QSPR models), indicating moderate lipophilicity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of 4-cyano-N-(3,3-dimethylbutyl)benzamide in macrophage migration inhibition?

- Experimental Design :

- In vitro Assays : Use transwell chambers with murine RAW 264.7 macrophages. Pre-treat cells with compound (1–50 μM) and measure migration toward chemoattractants (e.g., MCP-1) via microscopy or fluorescence labeling.

- Controls : Include ISO-1 (known macrophage migration inhibitor) as a positive control .

- Dose-Response Analysis : Calculate IC values using nonlinear regression (GraphPad Prism).

- Mechanistic Studies : Perform Western blotting for Rho GTPase or MAPK pathway markers to identify molecular targets .

Q. How can contradictory data on biological activity be resolved (e.g., varying IC values across studies)?

- Resolution Strategies :

- Assay Standardization : Ensure consistent cell lines, passage numbers, and assay conditions (e.g., serum concentration).

- Batch Purity Analysis : Verify compound purity via HPLC for each experiment.

- Structural Confirmation : Use X-ray crystallography (as in ) to rule out polymorphic variations.

- Statistical Validation : Apply ANOVA with post-hoc tests to assess inter-study variability .

Q. What computational approaches predict the binding interactions of 4-cyano-N-(3,3-dimethylbutyl)benzamide with potential enzyme targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like acetyl-CoA carboxylase (ACC) or bacterial PPTases. Focus on the cyano group’s role in hydrogen bonding.

- MD Simulations : Run 100 ns simulations (GROMACS) to assess binding stability.

- QSAR Models : Develop models using descriptors like topological polar surface area (TPSA) to correlate structure with activity .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced efficacy?

- SAR Strategies :

- Substituent Variation : Replace the 3,3-dimethylbutyl group with branched alkyl chains (e.g., isopentyl) to modulate lipophilicity.

- Bioisosteric Replacement : Substitute the cyano group with nitro or trifluoromethyl groups to evaluate electronic effects.

- Pharmacophore Mapping : Identify critical moieties (e.g., benzamide core) using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.